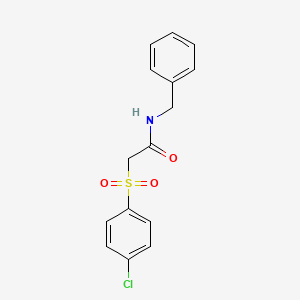

N-benzyl-2-(4-chlorobenzenesulfonyl)acetamide

Description

Properties

IUPAC Name |

N-benzyl-2-(4-chlorophenyl)sulfonylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14ClNO3S/c16-13-6-8-14(9-7-13)21(19,20)11-15(18)17-10-12-4-2-1-3-5-12/h1-9H,10-11H2,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLLOACKXILORKY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)CS(=O)(=O)C2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14ClNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of N-Benzyl-2-Chloroacetamide

The precursor N-benzyl-2-chloroacetamide is synthesized via acylation of benzylamine with chloroacetyl chloride. This reaction typically proceeds in anhydrous tetrahydrofuran (THF) or dichloromethane (DCM) under basic conditions (e.g., potassium carbonate) to neutralize HCl byproducts.

Reaction Conditions:

Displacement with 4-Chlorobenzenesulfinate

The chloro group in N-benzyl-2-chloroacetamide is replaced by a 4-chlorobenzenesulfonyl moiety via nucleophilic substitution. Sodium 4-chlorobenzenesulfinate (generated from 4-chlorobenzenesulfonyl chloride) acts as the nucleophile.

Optimized Protocol:

- Reagents:

- N-Benzyl-2-chloroacetamide (1 equiv)

- Sodium 4-chlorobenzenesulfinate (1.2 equiv)

- Solvent: DMF or THF

- Catalyst: Tetrabutylammonium iodide (TBAI, 0.1 equiv)

- Temperature: 60–80°C, 12–24 h

- Yield: 70–85%

Mechanistic Insight:

The reaction follows an Sₙ2 mechanism , where the sulfinate ion attacks the electrophilic α-carbon of the chloroacetamide. Polar aprotic solvents enhance nucleophilicity, while TBAI facilitates phase transfer.

Sulfonylation of Acetamide Intermediates

Preparation of 2-(4-Chlorobenzenesulfonyl)Acetic Acid

This intermediate is synthesized via sulfonation of sodium glycolate (Na⁺⁻OOC-CH₂-OH) with 4-chlorobenzenesulfonyl chloride. The hydroxyl group is replaced by the sulfonyl moiety under controlled conditions.

Reaction Conditions:

Conversion to Acid Chloride and Amide Formation

The carboxylic acid is activated as an acyl chloride using thionyl chloride (SOCl₂), followed by coupling with benzylamine:

$$

\text{2-(4-Chlorobenzenesulfonyl)acetic acid} \xrightarrow{\text{SOCl}_2} \text{2-(4-Chlorobenzenesulfonyl)acetyl chloride} \xrightarrow{\text{Benzylamine}} \text{this compound}

$$

Key Parameters:

- Acylation: SOCl₂ (3 equiv), reflux, 2 h

- Coupling: Benzylamine (1.2 equiv), DCM, 0°C → 25°C

- Overall Yield: 50–60%

Comparative Analysis of Methods

| Parameter | Nucleophilic Substitution | Sulfonylation Route |

|---|---|---|

| Reaction Steps | 2 | 3 |

| Overall Yield | 70–85% | 50–60% |

| Key Advantage | High atom economy | Modular sulfonyl group introduction |

| Limitation | Requires anhydrous conditions | Low yield in acid synthesis |

Industrial-Scale Considerations

Patent US7163942B2 highlights the use of halogenated solvents (e.g., dichloroethane) for large-scale sulfonylation, enabling efficient heat management and byproduct removal. Critical factors include:

- Purity of 4-Chlorobenzenesulfonyl Chloride: ≥98% (by GC-MS)

- Catalyst Recycling: FeCl₃ in Friedel-Crafts steps reduces costs

- Green Chemistry: Substitution of DMF with cyclopentyl methyl ether (CPME) improves sustainability

Recent Advances and Modifications

Microwave-Assisted Synthesis

Microwave irradiation (100–150°C, 30 min) accelerates the sulfinate substitution step, achieving yields comparable to thermal methods in 1/10th the time.

Enzymatic Sulfonylation

Lipase-catalyzed reactions (e.g., CAL-B) enable selective sulfonylation under mild conditions (pH 7.0, 35°C), though yields remain moderate (40–50%).

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-(4-chlorobenzenesulfonyl)acetamide undergoes various chemical reactions, including:

Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The benzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.

Major Products Formed

Oxidation: Sulfone derivatives.

Reduction: Amines.

Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

N-benzyl-2-(4-chlorobenzenesulfonyl)acetamide has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of N-benzyl-2-(4-chlorobenzenesulfonyl)acetamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The benzyl and chlorophenyl groups contribute to the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

Key analogs differ in substituents on the phenyl ring, the nature of the sulfur-containing group (sulfonyl vs. sulfanyl), and additional functional groups.

*Calculated based on molecular formula.

Key Observations :

- Sulfonyl vs.

- Substituent Position: Dichloro-substitution (e.g., 2,6-dichlorophenoxy in ) induces steric effects, influencing crystal packing and solubility .

- Heterocyclic Modifications : Pyridine or thiazole moieties () improve kinase inhibition but add synthetic complexity .

Anti-Inflammatory and Anticancer Potential

- Indole-Based Analogs : Derivatives like N-benzyl-2-(1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)acetamide () exhibit IC₅₀ values of 4.73 ± 0.15 µM in anti-inflammatory assays, attributed to COX-2 inhibition .

- KX2-391: The 4-fluorobenzylthiazolyl analog (8b) shows 64–71% cell proliferation inhibition in breast carcinoma (BT-20) at 50 µM, highlighting the role of fluorinated benzyl groups in enhancing activity .

- Benznidazole : While effective against Chagas disease, its nitroimidazole core is associated with severe side effects (e.g., neuropathy), suggesting sulfonamide-based analogs may offer safer profiles .

Enzyme Inhibition

- Aldose Reductase Inhibitors : (Z)-N-benzyl-2-{2,4-dioxo-5-(4-prop-2-yl-1-yloxyl)benzylidene)thiazolin-3-yl)}acetamide () demonstrates preferential solvation in PEG-water mixtures, critical for optimizing inhibitor solubility .

Biological Activity

N-benzyl-2-(4-chlorobenzenesulfonyl)acetamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article explores the biological activity of this compound, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

This compound features a sulfonamide functional group, which is known for its diverse biological activities. The chemical structure can be represented as follows:

- Molecular Formula : C14H14ClNO3S

- Molecular Weight : 303.78 g/mol

- IUPAC Name : this compound

The compound's structure includes a benzyl group and a 4-chlorobenzenesulfonyl moiety, which are significant for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The binding affinity and specificity are influenced by the benzyl and chlorophenyl groups, which may play crucial roles in the inhibition of various biological pathways .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study evaluated its effectiveness against various bacterial strains, demonstrating notable antibacterial activity. The Minimum Inhibitory Concentration (MIC) values were determined for several pathogens:

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These results suggest that the compound could be a candidate for further development as an antibacterial agent .

Anticancer Activity

In addition to its antimicrobial effects, this compound has shown promising anticancer properties. In vitro studies revealed cytotoxic effects against various cancer cell lines, including human melanoma (MM96L) and prostate cancer (DU145). The IC50 values were reported as follows:

| Cell Line | IC50 (µM) |

|---|---|

| Human melanoma (MM96L) | 72 |

| Human prostate (DU145) | 51 |

These findings indicate that the compound may inhibit cancer cell proliferation through mechanisms that require further investigation .

Case Studies

-

Study on Antibacterial Properties :

A comprehensive study synthesized several derivatives of sulfonamide compounds, including this compound. The derivatives were screened for antibacterial activity against clinical isolates, with results indicating that modifications to the sulfonamide group enhanced efficacy against resistant strains . -

Cytotoxicity Assessment :

Another study focused on evaluating the cytotoxic effects of this compound on various cancer cell lines using MTT assays. The results demonstrated dose-dependent cytotoxicity, suggesting potential use in cancer therapy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.